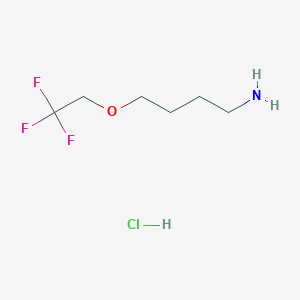![molecular formula C9H14ClNO B1463326 3-[1-(Methylamino)ethyl]phenol hydrochloride CAS No. 1269152-23-9](/img/structure/B1463326.png)
3-[1-(Methylamino)ethyl]phenol hydrochloride
Vue d'ensemble
Description
“3-[1-(Methylamino)ethyl]phenol hydrochloride” is a chemical compound with the molecular formula C9H14ClNO . It is also known as Phenylephrine hydrochloride .
Synthesis Analysis
The synthesis of this compound involves a multi-stage process that includes an enzyme-catalyzed synthesis step. This method is particularly suitable for producing phenylephrine, i.e., 3-[(1R)-1-hydroxy-2-methylamino-ethyl]-phenol . Another synthesis method involves the reaction of 3-[(S)-1-(methylamino)ethyl]phenol with formaldehyde and formic acid, followed by reaction with hydrogen chloride in formic acid .
Molecular Structure Analysis
The molecular structure of “3-[1-(Methylamino)ethyl]phenol hydrochloride” is based on structures generated from information available in databases. The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Chemical Reactions Analysis
The complexation of this compound with lanthanide ions (Y3+, La3+, Ce3+, Pr3+, Nd3+, Sm3+, Gd3+, Tb3+, and Dy3+) has been studied at different temperatures and different ionic strengths in aqueous solutions by the Irving-Rossotti pH titration technique .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[1-(Methylamino)ethyl]phenol hydrochloride” include a molecular weight of 187.667 Da . Other properties such as boiling point, melting point, and flash point are not available in the search results .
Applications De Recherche Scientifique
Medicine: Vasoconstrictor Agent
3-[1-(Methylamino)ethyl]phenol hydrochloride is structurally related to phenylephrine, a well-known vasoconstrictor . It is used in medical settings to increase blood pressure in patients suffering from significant hypotension, particularly during anesthesia . This compound’s ability to constrict blood vessels makes it valuable in managing low blood pressure states.
Biochemistry: Mitochondrial Function Assessment
In biochemistry research, this compound has been utilized in the study of mitochondrial oxygen tension and function in vivo . It’s a part of the Protoporphyrin IX-Triplet State Lifetime Technique (PpIX-TSLT), which is a novel method for assessing mitochondrial function through cutaneous measurements.
Pharmacology: Nasal Decongestant
The compound’s pharmacological applications include its use as a nasal decongestant due to its sympathomimetic effects . It acts on the adrenergic receptors to reduce swelling in the nasal passages, providing relief from congestion.
Analytical Chemistry: Reference Compound
In analytical chemistry, 3-[1-(Methylamino)ethyl]phenol hydrochloride serves as a reference compound for various analytical methods. It helps in the calibration of instruments and validation of analytical procedures, ensuring accuracy and precision in chemical analysis .
Organic Synthesis: Intermediate for Active Pharmaceuticals
This chemical is used as an intermediate in the synthesis of optically active alcohols, including phenylephrine . The multi-stage process involves enzyme-catalyzed steps, highlighting its importance in the production of pharmaceuticals.
Material Science: Organic Building Blocks
In material science, this compound is considered an organic building block. It can be used to synthesize more complex molecules and materials, contributing to the development of new compounds with potential applications in various industries .
Safety And Hazards
Propriétés
IUPAC Name |
3-[1-(methylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10-2)8-4-3-5-9(11)6-8;/h3-7,10-11H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSJPQGOUYZOGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Methylamino)ethyl]phenol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



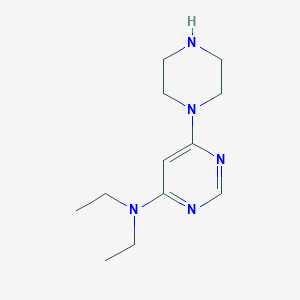
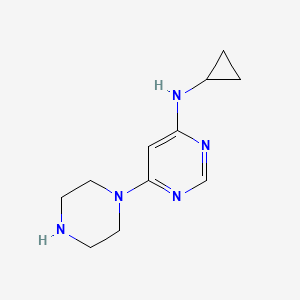
![2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1463245.png)

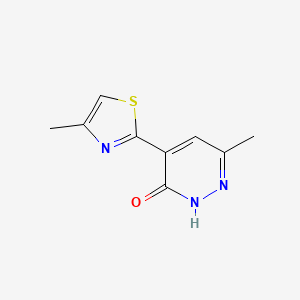




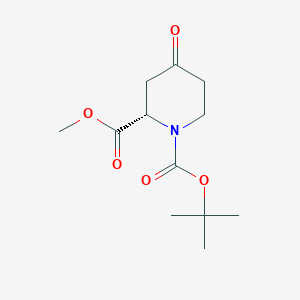

![4-[(4-Methoxypiperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1463263.png)
